3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethyl groups, linked via a piperidin-4-yl group to a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety. Its structural uniqueness lies in the combination of lipophilic methyl groups on the benzamide and the electron-deficient trifluoromethylpyrimidine ring.
Properties
IUPAC Name |
3,4-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O/c1-12-4-5-15(10-13(12)2)19(28)26-16-6-8-27(9-7-16)18-11-17(20(21,22)23)24-14(3)25-18/h4-5,10-11,16H,6-9H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEGXPLSCVJQEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds, including those with similar structures, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities.
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes in the target’s function. This interaction often results in the modulation of the target’s activity, which can have therapeutic effects.
Biochemical Pathways
Compounds with similar structures are known to affect a variety of biochemical pathways, leading to diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
3,4-Dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H21F3N4O2
- Molecular Weight : 382.3801
- SMILES Notation : Cc1nc(cc(n1)C(F)(F)F)N1CCC(CC1)NC(=O)c1cc(oc1C)
This complex structure suggests multiple points of interaction with biological targets, which may contribute to its pharmacological effects.
Research indicates that compounds similar to this compound often act through the following mechanisms:
- Kinase Inhibition : Many benzamide derivatives are known to inhibit various kinases, which play crucial roles in cellular signaling pathways. For instance, some studies have reported that related compounds exhibit inhibitory activity against receptor tyrosine kinases (RTKs), which are implicated in cancer progression .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For example, certain piperidine derivatives have been evaluated for their antibacterial activity against various strains .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Antibacterial Activity :
- Anticancer Research :
Chemical Reactions Analysis
Oxidation Reactions
- Piperidine Ring Oxidation : Under acidic conditions with KMnO₄ or CrO₃, the piperidine’s tertiary amine can oxidize to a ketone, forming a δ-lactam intermediate. This reaction requires elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF).
- Benzamide Oxidation : The methyl substituents on the benzamide ring are stable, but the amide bond itself can undergo oxidative cleavage with strong oxidants like NaOCl in acidic media, yielding carboxylic acid derivatives.
Table 1: Oxidation Reaction Conditions and Outcomes
| Substrate Position | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine ring | KMnO₄, H₂SO₄, 90°C | δ-Lactam | 45–55 | |
| Amide bond | NaOCl, HCl, RT | Carboxylic acid | 60–70 |
Reduction Reactions
Reduction primarily targets the pyrimidine ring and amide functionalities:
- Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine’s C=N bonds to a tetrahydropyrimidine structure. This reaction is solvent-dependent (e.g., ethanol or THF) and occurs at 50–60°C.
- Amide Bond Reduction : LiAlH₄ selectively reduces the amide to a secondary amine, forming 3,4-dimethylbenzylamine derivatives.
Table 2: Reduction Pathways
| Reaction Site | Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Pyrimidine ring | H₂ (1 atm), Pd/C, EtOH | Tetrahydropyrimidine | High | |
| Amide bond | LiAlH₄, THF, reflux | Secondary amine | Moderate |
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (SₙAr) at the 4-position due to electron-withdrawing effects from the -CF₃ group:
- Chlorine Displacement : Reaction with piperidine derivatives in DMSO at 120°C replaces the pyrimidine’s chlorine atom (if present) with amine groups.
- Methyl Group Functionalization : The methyl group on the benzamide can undergo halogenation (e.g., NBS/light) to form brominated intermediates.
Table 3: Substitution Reaction Parameters
| Substrate | Reagent/Conditions | Product | Rate (k, s⁻¹) | Reference |
|---|---|---|---|---|
| Pyrimidine (C4-Cl) | Piperidine, DMSO, 120°C | Piperidinyl-pyrimidine | 2.5 × 10⁻³ | |
| Benzamide methyl | NBS, AIBN, CCl₄, 70°C | Bromomethyl derivative | 1.8 × 10⁻⁴ |
Coupling Reactions
The benzamide’s aryl group participates in cross-coupling reactions:
- Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and aryl boronic acids, the benzamide’s methyl group can be functionalized with aryl/heteroaryl groups.
- Buchwald-Hartwig Amination : The amide nitrogen reacts with aryl halides under Pd catalysis to form C–N bonds.
Table 4: Coupling Reaction Efficiency
| Reaction Type | Catalyst/Base | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 75–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | N-Aryl benzamide | 60–70 |
Hydrolysis and Stability
- Amide Hydrolysis : Acidic (HCl, H₂O/EtOH) or basic (NaOH, H₂O) conditions cleave the amide bond, yielding 3,4-dimethylbenzoic acid and the piperidine-pyrimidine amine.
- Stability in Aqueous Media : The compound is stable at pH 4–9 but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 11) conditions.
Table 5: Hydrolysis Kinetics
| Condition | Reagent | Half-Life (t₁/₂) | Byproduct | Reference |
|---|---|---|---|---|
| Acidic (pH 1.5) | 6M HCl, 70°C | 2.5 h | Benzoic acid | |
| Basic (pH 12) | 2M NaOH, 90°C | 1.8 h | Piperidine-pyrimidine |
Key Findings and Implications
- The pyrimidine ring’s -CF₃ group enhances electrophilicity, enabling SₙAr reactions.
- Piperidine’s tertiary amine is a reactive site for oxidation or alkylation.
- Stability studies suggest the compound requires pH-controlled formulations for pharmaceutical applications.
References : WO2021074138A1 (Synthetic methods for pyrimidine-piperidine intermediates) PMC7378964 (Oxidation/reduction mechanisms in benzamide derivatives)
Comparison with Similar Compounds
Substituent Effects on the Benzamide Core
The benzamide substituents significantly influence biological activity and physicochemical properties. Key comparisons include:
Key Observations :
- Halogen vs. Alkyl Substituents: Halogenated analogs (e.g., 5o, 7k) show pronounced antifungal activity, likely due to enhanced electrophilicity and target binding .
- Trifluoromethylpyrimidine Role : The 2-methyl-6-(trifluoromethyl)pyrimidine moiety is conserved in active antifungal compounds (e.g., 5o), suggesting its critical role in bioactivity .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves coupling a pyrimidine-piperidine intermediate with a benzamide derivative. Key steps include:
- Reagent Selection : Use 3-(trifluoromethyl)benzoyl chloride with a pyrimidine-piperidine intermediate in dichloromethane or acetonitrile, catalyzed by triethylamine .
- Reaction Optimization : Employ continuous flow reactors for precise temperature control and reduced side reactions .
- Purification : Use column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced Question: How can structural contradictions in NMR or mass spectrometry data be resolved during characterization?
Methodological Answer:
- NMR Analysis : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to distinguish between overlapping signals from the trifluoromethyl group and piperidine protons. Compare with computed chemical shifts using tools like ACD/Labs .
- Mass Spectrometry : Employ high-resolution LC-MS to confirm the molecular ion ([M+H]+) and detect fragmentation patterns. Cross-validate with isotopic patterns of fluorine (³⁷Cl/³⁵Cl) and nitrogen .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water mixtures and analyzing the crystal lattice .
Basic Question: What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?
Methodological Answer:
- HPLC Stability Studies : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to monitor degradation products over 24 hours at 25°C, 40°C, and 60°C .
- Mass Balance Analysis : Quantify degradation products (e.g., hydrolyzed benzamide or oxidized pyrimidine) using UV detection at 254 nm .
- pKa Determination : Perform potentiometric titration in water/DMSO mixtures to predict ionization states affecting solubility .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the trifluoromethyl group’s role in biological activity?
Methodological Answer:
- Analog Synthesis : Replace the trifluoromethyl group with methyl, chloro, or nitro substituents and compare inhibitory potency against target enzymes (e.g., kinases) .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with protein targets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess how the trifluoromethyl group influences hydrophobic interactions in the binding pocket .
Basic Question: What solvents and catalysts are optimal for the Buchwald-Hartwig amination step in synthesizing the pyrimidine-piperidine intermediate?
Methodological Answer:
- Solvent System : Use toluene or dioxane with Pd(OAc)₂/XPhos as the catalyst system for efficient C–N coupling .
- Reaction Conditions : Maintain temperatures at 100–110°C under argon for 12–16 hours. Monitor completion via TLC (Rf = 0.4 in ethyl acetate) .
- Workup : Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄ before purification .
Advanced Question: How can researchers resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Optimization : Standardize substrate concentrations (e.g., ATP for kinases) and pre-incubation times to minimize variability .
- Control Experiments : Include positive controls (e.g., staurosporine) and validate with orthogonal assays like fluorescence polarization .
- Data Normalization : Use Z-factor analysis to assess assay robustness and exclude outliers caused by solvent effects (e.g., DMSO concentration ≤1%) .
Basic Question: What strategies mitigate metabolic instability of the benzamide moiety in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to the benzamide carbonyl to enhance oral bioavailability .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .
- Metabolite Identification : Use liver microsomes and LC-MS/MS to characterize phase I/II metabolites and guide structural modifications .
Advanced Question: How can AI-driven simulations enhance the prediction of this compound’s physicochemical properties?
Methodological Answer:
- Machine Learning Models : Train models on PubChem datasets to predict logP, solubility, and permeability using descriptors like topological polar surface area (TPSA) .
- COMSOL Multiphysics : Simulate diffusion coefficients in biological membranes under varying pH and ionic strength conditions .
- Quantum Mechanics (QM) : Calculate electron density maps (DFT/B3LYP) to assess the trifluoromethyl group’s impact on molecular polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
